3-Nitrophthalic acid

Thermochemistry Process Chemistry Crystallization

Researchers sourcing 3-nitrophthalic acid for pharma intermediate synthesis often face inconsistent isomer ratios that compromise yields. This compound, with the nitro group exclusively at the 3-position, ensures reproducible outcomes. • Enables 95% yield in hydrazine hydrate reduction to 3-aminophthalic acid-up to 45 percentage points higher than alternative routes. • Exhibits third-harmonic generation intensity 142× that of α-SiO₂ in 2-aminopyrimidine adducts, critical for photonic applications. • Forms specific rare-earth complexes (La, Nd, Eu, Tb, Er, Y) not replicable by the 4-nitro isomer.

Molecular Formula C8H5NO6
Molecular Weight 211.13 g/mol
CAS No. 603-11-2
Cat. No. B027452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophthalic acid
CAS603-11-2
Synonyms3-Nitro-1,2-benzenedicarboxylic Acid;  3-Nitrophthalic Acid;  NSC 3120;  m-Nitrophthalic Acid;  o-Nitrophthalic Acid; 
Molecular FormulaC8H5NO6
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyKFIRODWJCYBBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.10 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophthalic Acid Technical Baseline


3-Nitrophthalic acid (CAS 603-11-2) is a nitrated aromatic dicarboxylic acid with the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol [1]. It exists as a pale yellow to off-white crystalline powder with a melting point of 210–216 °C (decomposition) . The compound is characterized by a nitro group at the 3-position of the phthalic acid backbone, which confers distinct electronic, steric, and coordination properties compared to its unsubstituted parent and its 4-nitro isomer [2]. This structural feature is critical for its role as a synthetic intermediate in pharmaceuticals, dyes, agrochemicals, and advanced functional materials [3].

Nitroarene intermediate for 3-aminophthalic acid synthesis
Building block for third-order NLO materials research
Ligand for rare-earth metal-organic framework synthesis
Analytical standard for isoxaben degradation monitoring

Why 3-Nitrophthalic Acid Substitution Fails


The 3-nitro substitution pattern is not a trivial structural variation. Compared to unsubstituted phthalic acid, the electron-withdrawing nitro group at the 3-position significantly alters the aromatic ring's electronic density, acidity (pKa₁ = 1.88 at 25 °C [1]), and hydrogen-bonding capacity, which directly impacts reaction kinetics and product selectivity in downstream syntheses [2]. Relative to the 4-nitrophthalic acid isomer (CAS 610-27-5), the 3-nitro isomer exhibits a distinct thermochemical stability profile—specifically, an isomerization enthalpy of 3- to 4-nitrophthalic acid of approximately 3.3 kJ·mol⁻¹ [3]—which influences its behavior in high-temperature processes and crystallization. Furthermore, the 3-nitro isomer demonstrates unique nonlinear optical (NLO) properties, including a quantifiable third-order nonlinear susceptibility essential for optical limiting and photonic applications, a characteristic not reported with comparable magnitude for the 4-nitro isomer or the parent phthalic acid [4]. These quantifiable differences in thermochemistry, electronic structure, and material performance mean that substituting 3-nitrophthalic acid with its 4-nitro isomer or unsubstituted phthalic acid will yield different reaction outcomes, altered material properties, and potential process failures in applications where these specific parameters are critical.

3-Nitrophthalic acid
4-Nitro isomer / phthalic acid
Isomerization enthalpy difference may shift high-temperature process outcomes
3-Nitrophthalic acid
4-Nitro isomer / phthalic acid
Reported NLO response profile unlikely to be replicated by other isomers
3-Nitrophthalic acid
4-Nitro isomer
Coordination geometry differs, potentially altering MOF architecture

3-Nitrophthalic Acid Comparative Evidence


Isomerization Enthalpy vs. 4-Nitrophthalic Acid

Experimental and computational thermochemistry reveals a measurable energetic difference between the 3-nitro and 4-nitro isomers. The isomerization enthalpy from 3-nitrophthalic acid to 4-nitrophthalic acid is 3.3 kJ·mol⁻¹ in the gas phase at 298.15 K [1]. This indicates that the 3-nitro isomer is thermodynamically distinct, affecting its behavior in high-temperature reactions, sublimation, and crystallization processes.

Isomerization Enthalpy
Head-to-head
3-Nitrophthalic acid → 4-Nitrophthalic acid: ΔH = 3.3 kJ·mol⁻¹
Gas phase, 298.15 K; Gaussian-G4 composite method
Thermochemical stability distinction
Informs process chemistry and crystallization control
Thermochemistry Process Chemistry Crystallization

Third-Order NLO Response vs. α-SiO₂

3-Nitrophthalic acid, when incorporated into an organic adduct (2-aminopyrimidine:3-nitrophthalic acid, APNP), exhibits a strong third-order nonlinear optical response. The third-harmonic generation (THG) intensity of the APNP crystal is reported to be 142 times that of α-SiO₂ [1]. This quantitative enhancement demonstrates the 3-nitro isomer's utility as a building block for advanced NLO materials.

THG Intensity
Cross-study comparable
142× α-SiO₂ (APNP adduct)
Z-scan technique; crystalline adduct
Supports NLO material selection
2-Aminopyrimidine:3-nitrophthalic acid adduct
Nonlinear Optics Photonic Materials Optical Limiting

Ligand Specificity for Rare-Earth Complexation

3-Nitrophthalic acid specifically acts as a ligand for a series of rare-earth elements (La, Nd, Eu, Tb, Er, Y), forming complexes with the general formula RE₂L₂(HL)₂(H₂O)₆·2H₂O [1]. The 3-nitro isomer's unique 2-carboxyl group geometry—almost orthogonal to the arene ring—creates a distinct coordination environment compared to the 4-nitro isomer, which influences the stability and structure of the resulting metal-organic frameworks [2].

Coordination Mode
Class-level inference
Bridging-chelating vs. terminal modes
RE₂L₂(HL)₂(H₂O)₆·2H₂O complexes with La, Nd, Eu, Tb, Er, Y
Ligand geometry specificity for MOF design
Different from 4-nitro isomer supramolecular architecture
Coordination Chemistry MOF Synthesis Rare-Earth Separation

Reduction Route to 3-Aminophthalic Acid

A patented method for reducing 3-nitrophthalic acid to 3-aminophthalic acid using hydrazine hydrate achieves a yield of 95% with product purity ≥96% [1]. This represents a significant improvement over alternative methods, such as iron powder reduction, which achieves a yield of only 50–60% [2], and Pd/C hydrogenation, which yields product with only 90% purity [3].

Reduction Yield & Purity
Head-to-head
95% yield, ≥96% purity (hydrazine hydrate)
Fe: 50–60% yield; Pd/C: ≤90% purity
High-efficiency reduction pathway
Patent CN101012178A, FeCl₃/C catalyst, aqueous NaOH reflux
Organic Synthesis Pharmaceutical Intermediate Reduction Chemistry

Polarographic Detection vs. 4-Nitrophthalic Acid

A differential pulse polarographic method enables simultaneous determination of 3- and 4-nitrophthalic acid isomers with a detection limit of 0.2 mg L⁻¹ for both isomers in ammonia buffer (1.0 M) [1]. The peak potentials are distinct: −0.54 V for 4-nitrophthalic acid and −0.67 V vs. SCE for 3-nitrophthalic acid, allowing for unambiguous quantification in mixtures [2].

Detection Limit
Head-to-head
LOD 0.2 mg L⁻¹; peak −0.67 V vs. SCE
4-Nitro isomer: −0.54 V, same LOD
Supports isomer-specific quantification
Differential pulse polarography, ammonia buffer 1.0 M
Analytical Chemistry Quality Control Environmental Monitoring

3-Nitrophthalic Acid Application Scenarios


3-Aminophthalic Acid Synthesis

3-Nitrophthalic acid is the preferred starting material for the production of 3-aminophthalic acid, a key intermediate in pharmaceuticals, dyes, and agrochemicals. The patented hydrazine hydrate reduction method achieves a 95% yield and ≥96% purity, outperforming alternative reduction routes by up to 45 percentage points in yield [1]. This high efficiency directly reduces raw material costs and waste, making 3-nitrophthalic acid the economically and operationally superior choice for this critical transformation.

Third-Order Nonlinear Optical Materials

For researchers developing optical limiting devices, frequency converters, or photonic switches, 3-nitrophthalic acid offers a quantifiable advantage. Its adduct with 2-aminopyrimidine exhibits a third-harmonic generation (THG) intensity 142 times that of α-SiO₂ [2]. This performance metric, established through Z-scan studies, provides a compelling, data-driven reason to select the 3-nitro isomer over non-optically active phthalic acid derivatives when designing materials for advanced photonic applications.

Rare-Earth Metal-Organic Frameworks

3-Nitrophthalic acid's unique ligand geometry—featuring a 2-carboxyl group nearly orthogonal to the aromatic ring—enables the formation of specific rare-earth complexes (La, Nd, Eu, Tb, Er, Y) with the formula RE₂L₂(HL)₂(H₂O)₆·2H₂O [3]. This distinct coordination behavior, not replicated by the 4-nitro isomer, is essential for materials scientists aiming to engineer MOFs with tailored magnetic, luminescent, or gas storage properties. The 3-nitro isomer is therefore a critical building block for achieving desired supramolecular architectures.

Environmental Monitoring of Isoxaben Degradation

3-Nitrophthalic acid is a known degradation product of the herbicide isoxaben [4]. A validated differential pulse polarography method can detect and quantify this specific isomer at concentrations as low as 0.2 mg L⁻¹, with a distinct peak potential of −0.67 V vs. SCE that unambiguously differentiates it from the 4-nitro isomer [5]. This makes high-purity 3-nitrophthalic acid an essential analytical standard for environmental fate studies and regulatory compliance monitoring in agricultural settings.

Application
Selection Property
Validation Focus
3-Aminophthalic Acid Intermediate Synthesis
Nitroarene reduction pathway
Yield and purity endpoint review
Third-Order NLO Materials Research
Third-order nonlinear optical response
THG intensity characterization
Rare-Earth MOF Synthesis
Coordination geometry specificity
Structural motif validation
Isoxaben Environmental Monitoring
Isomer-specific detection
LOD and peak potential verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.